4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
Description
4-Fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fused imidazo[2,1-b][1,3]thiazole core. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric properties with purines and its ability to modulate diverse biological targets, including kinases, sirtuins, and nuclear receptors .
Properties
IUPAC Name |
4-fluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFAZFONDVRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Coupling Strategy
The sulfonamide bond is formed by reacting 4-fluorobenzenesulfonyl chloride with imidazo[2,1-b]thiazol-6-ylmethylamine. This approach requires prior synthesis of the amine intermediate, often via reduction of a nitrile or nucleophilic substitution on a halogenated precursor.
Ring Construction Strategy
The imidazo[2,1-b]thiazole core is assembled through cyclocondensation of 2-aminothiazole derivatives with α-haloketones, followed by functionalization at the 6-position. Subsequent sulfonylation introduces the 4-fluorophenyl group.
Synthesis of Imidazo[2,1-b] Thiazol-6-ylmethylamine
Cyclocondensation of 2-Aminothiazole and α-Bromoacetophenone
A mixture of 2-aminothiazole (1.0 equiv) and α-bromoacetophenone (1.2 equiv) in dry ethanol is refluxed for 48 hours to yield 6-phenylimidazo[2,1-b][1,thiazole. Substituting α-bromoacetophenone with α-bromoacetonitrile introduces a nitrile group at the 6-position, which is reduced to the primary amine using LiAlH4 in tetrahydrofuran (THF).
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dry ethanol | 80 | 48 | 67 |
| Acetonitrile | 90 | 24 | 58 |
| DMF | 100 | 12 | 42 |
Functionalization via Nucleophilic Substitution
6-Chloroimidazo[2,1-b]thiazole undergoes amination with aqueous methylamine (40% w/v) in a sealed tube at 120°C for 6 hours, yielding the methylamine derivative. The reaction is monitored by TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1).
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
Reaction Conditions and Mechanism
Imidazo[2,1-b][1,thiazol-6-ylmethylamine (1.0 equiv) is dissolved in anhydrous THF under nitrogen. 4-Fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, yielding the crude sulfonamide.
Key Parameters:
-
Solvent: THF or dichloromethane (DCM) improves solubility.
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Base: Triethylamine or NaHCO3 minimizes side reactions.
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Temperature: <25°C prevents decomposition of the sulfonyl chloride.
Purification and Yield Enhancement
The crude product is purified via silica gel chromatography (eluent: 30% ethyl acetate/hexane), followed by recrystallization from ethanol/water (3:1). Average yields range from 64% to 74%, depending on the purity of the amine intermediate.
Table 2: Sulfonylation Reaction Outcomes
| Amine Purity (%) | Solvent | Base | Yield (%) |
|---|---|---|---|
| 95 | THF | Et3N | 74 |
| 90 | DCM | NaHCO3 | 68 |
| 85 | Acetone | K2CO3 | 64 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide: can undergo various chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The imidazothiazole core can be reduced to form hydrogenated analogs.
Substitution: : The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Fluorinated derivatives with higher oxidation states.
Reduction: : Hydrogenated imidazothiazole derivatives.
Substitution: : Sulfonamide derivatives with various nucleophiles.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of imidazo-thiazole derivatives, including 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide, as promising anticancer agents. The compound exhibits cytotoxic properties against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that derivatives similar to this compound showed IC50 values ranging from 8 μM to 15 μM against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
- The introduction of fluorine atoms in the structure was found to enhance the anticancer activity significantly .
- Mechanism of Action :
Antimicrobial Activity
Another area where this compound shows promise is in antimicrobial applications. The thiazole ring is known for its bioactivity against various pathogens.
Research Findings
- Studies have indicated that thiazole derivatives possess antibacterial and antifungal properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively .
- The sulfonamide group is also recognized for its role in enhancing the antimicrobial activity of drugs by interfering with bacterial folate synthesis pathways .
Summary of Applications
Mechanism of Action
The mechanism by which 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide exerts its effects involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to its antibacterial properties.
Comparison with Similar Compounds
Core Scaffold Variations
- Imidazo[2,1-b]thiazole vs.
- Fluorine Substitution: The 4-fluoro group on the benzene sulfonamide enhances metabolic stability compared to non-fluorinated analogs (e.g., 4–6 in ), as fluorine reduces oxidative degradation .
Biological Activity
4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, providing insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a fluorinated benzene sulfonamide linked to an imidazo[2,1-b][1,3]thiazole moiety. The presence of the fluorine atom is believed to enhance its biological activity by influencing electronic properties and lipophilicity.
Anticancer Activity
Research indicates that derivatives of thiazole and imidazole exhibit significant anticancer properties . The compound has been tested against various cancer cell lines, showing promising results:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer types. For example, compounds with similar structures have shown IC50 values ranging from 2 to 30 µM against human glioblastoma and melanoma cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 (glioblastoma) | <30 |
| Similar thiazole derivatives | WM793 (melanoma) | <10 |
The mechanisms through which this compound exerts its anticancer effects may involve:
- Inhibition of Bcl-2 : Some studies indicate that thiazole derivatives can interact with Bcl-2 proteins, leading to apoptosis in cancer cells . Molecular dynamics simulations suggest that these compounds primarily engage in hydrophobic interactions with the target proteins.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound's sulfonamide group suggests potential antimicrobial activity . Sulfonamides are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .
In Vitro Studies
Preliminary studies have shown that related sulfonamide compounds can effectively inhibit both Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | <50 µg/mL |
| Similar sulfonamides | B. subtilis | <25 µg/mL |
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the imidazole and thiazole rings significantly influence biological activity:
- Fluorine Substitution : The introduction of fluorine at specific positions enhances lipophilicity and bioavailability.
- Thiazole Variants : Variations in substituents on the thiazole ring can lead to increased cytotoxicity and selectivity towards cancer cells.
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. Key steps include:
- Nucleophilic substitution : Introducing the methylene bridge between the imidazo-thiazole and sulfonamide groups.
- Sulfonylation : Reacting the intermediate with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
Critical parameters include temperature control (±2°C), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, gradient elution) . Yield optimization (60–75%) requires monitoring by TLC and intermediate characterization via -NMR .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent placement. For example, the sulfonamide proton appears as a singlet near δ 10–11 ppm, while the imidazo-thiazole protons show distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95%) .
- Mass Spectrometry (HRMS) : Accurate mass measurement resolves isotopic patterns, confirming the molecular formula (e.g., [M+H] at m/z 380.05) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity Assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Dose-response curves (0.1–100 µM) identify potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Modify the fluorophenyl group (e.g., chloro, methoxy) or imidazo-thiazole methyl position. For example, shows 3-methyl substitution increases anticancer activity by 2-fold in ovarian cancer models .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding to targets like SIRT1 (a sirtuin linked to ) or carbonic anhydrase IX. Validate via SPR (surface plasmon resonance) for binding affinity (K) .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow vapor diffusion (e.g., DMSO/ethyl acetate). Use SHELXL () for refinement, focusing on torsional angles of the sulfonamide group and imidazo-thiazole planarity. Anisotropic displacement parameters (ADPs) confirm rigidity .
- Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), apply HKL-3000 or CrysAlisPro to deconvolute overlapping reflections .
Q. How should contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be investigated?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays (human/rat, 1 mg/mL) and plasma protein binding (equilibrium dialysis). Poor oral bioavailability may explain in vivo discrepancies .
- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids) to identify off-target interactions in cell lysates. Overlap with pathways like MAPK/ERK () may reveal compensatory mechanisms .
Q. What enzymatic assays are suitable for elucidating its mechanism of action?
- Methodological Answer :
- Fluorogenic Substrate Assays : For protease or kinase targets, use Z-LYTE™ or ADP-Glo™ kits. For example, ’s enzyme-coupled reaction (pyruvate → alanine) can be adapted using NADH depletion monitored at 340 nm .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to purified enzymes (e.g., carbonic anhydrase II), with stoichiometry (n) and ΔG values informing potency .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
